Compound Description: This compound is a nitrogenous compound containing a piperazine ring, a pyridine ring, and a carboxylic acid group. The research focuses on its synthesis, crystal structure determination via X-ray diffraction, and density functional theory (DFT) studies.
Relevance: This compound exhibits structural similarities to 1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-pyrazole-3-carboxylic acid. Both compounds possess a tert-butylcarbonyl protecting group, a nitrogen-containing heterocycle (piperazine vs. azetidine), and a carboxylic acid moiety. The difference lies in the second heterocyclic ring - pyridine in this compound and pyrazole in 1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-pyrazole-3-carboxylic acid.
4-Benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxamides and Derivatives
Compound Description: This series of compounds includes various N-substituted-4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxamides, N,N-disubstituted-4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylates, and 4-benzoyl-N′-(alkoxycarbonyl)-1,5-diphenyl-1H-pyrazole-3-carbohydrazides. They are synthesized from 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid chloride via reactions with hydroxylamines and carbazates.
5- and 3-Hydroxy-N-aryl-1H-pyrazole-4-carboxylates
Compound Description: These compounds are regioisomeric 5- and 3-hydroxy substituted alkyl 1-aryl-1H-pyrazole-4-carboxylates. They were evaluated for their potential as inhibitors of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH).
Relevance: While these compounds share the pyrazole core structure with 1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-pyrazole-3-carboxylic acid, they differ in the position of the carboxylic acid group (position 4 vs. position 3), the presence of a hydroxyl group at either position 3 or 5, and the absence of the azetidine ring.
Compound Description: This series of compounds comprises novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides, investigated for their antifungal activity. N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoro-methyl)-1-methyl-1H-pyrazole-4-carboxamide (9m) showed promising results, exceeding the antifungal activity of boscalid against seven phytopathogenic fungi.
Relevance: These compounds also share the pyrazole ring and carboxylic acid moiety with 1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-pyrazole-3-carboxylic acid. They differ in the presence of a difluoromethyl group at position 3, a methyl group at position 1, and the lack of the azetidine ring.
Compound Description: These compounds are characterized by the presence of a 2-aminoethyl substituent at the 3-position of the pyrazole ring and a hydroxyl group at position 5. The research describes their synthesis from β-keto esters and hydrazines.
Relevance: These compounds share the pyrazole scaffold with 1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-pyrazole-3-carboxylic acid but differ in the position of the carboxylic acid group (absent in this case), the presence of a 2-aminoethyl substituent at position 3, and a hydroxyl group at position 5. Additionally, they lack the azetidine ring.
Compound Description: Ivacaftor is an FDA-approved potentiator for the treatment of cystic fibrosis. It improves the chloride channel function of the cystic fibrosis transmembrane conductance regulator (CFTR).
Relevance: Ivacaftor, though not directly related to 1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-pyrazole-3-carboxylic acid structurally, is mentioned in the context of developing potentiators for defective ∆F508-CFTR. The research aims to identify potentiators that do not interfere with the action of "correctors" that improve the cellular processing of ∆F508-CFTR, unlike Ivacaftor.
Tetrahydrobenzothiophenes, thiooxoaminothiazoles, and pyrazole-pyrrole-isoxazoles
Compound Description: These are different classes of compounds identified as potentiators of ∆F508-CFTR that do not interfere with corrector action, unlike Ivacaftor. They exhibit EC50 values for ∆F508-CFTR potentiation down to 18 nM.
Relevance: These compound classes are indirectly related to 1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-pyrazole-3-carboxylic acid as they represent alternative potentiators for defective ∆F508-CFTR, providing insights into potential structural features that could be incorporated into novel potentiators.
Teneligliptin
Compound Description: Teneligliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes. Several papers discuss the synthesis of Teneligliptin and its intermediates. [, , ]
Relevance: The papers mentioning Teneligliptin highlight a synthetic intermediate, 1-(3-methyl-1-phenyl-1H-pyrazole-5-yl)piperazine , which shares the pyrazole ring with 1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-pyrazole-3-carboxylic acid. Although the carboxylic acid group is absent and a piperazine ring is present instead of the azetidine ring, this intermediate demonstrates a shared structural motif. [, , ]
Compound Description: SR48692 is a high-affinity antagonist for the neurotensin receptor 1 (NTS1).
Relevance: This compound, although displaying a more complex structure, incorporates a pyrazole-3-carbonyl moiety, similar to 1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-pyrazole-3-carboxylic acid. The presence of this shared structural element suggests potential common features in their binding interactions with their respective targets.
Compound Description: [18F]MK-6240 is a radiotracer used for Positron Emission Tomography (PET) imaging of neurofibrillary tangles (NFTs) in the brain.
Relevance: While [18F]MK-6240 is not directly related to 1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-pyrazole-3-carboxylic acid, it is synthesized from a bis-Boc protected precursor, N-[(tert-butoxy)carbonyl]-N-(6-nitro-3-[1H-pyrrolo[2,3-c]pyridin-1-yl]isoquinolin-5-yl)carbamate. This precursor incorporates a tert-butoxycarbonyl protecting group, similar to 1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-pyrazole-3-carboxylic acid, highlighting the use of this protecting group in the synthesis of diverse biologically active molecules.
Compound Description: This compound is a key intermediate in the synthesis of palbociclib, a cyclin-dependent kinase (CDK) 4/6 inhibitor used in cancer treatment.
Relevance: This compound utilizes a tert-butyl ester protecting group, similar to the tert-butoxycarbonyl protecting group in 1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-pyrazole-3-carboxylic acid, showcasing the widespread use of tert-butyl based protecting groups in organic synthesis.
3-Methylisoxazole-5-carboxamides and 5-[(1H-Pyrazol-1-yl)carbonyl]-3-methylisoxazoles
Compound Description: These compounds were synthesized from 3-methylisoxazole-5-carboxylic acid and thionyl chloride, reacting with corresponding amines or pyrazoles. The synthesis of 5-[(1H-pyrazol-1-yl)carbonyl]-3-methylisoxazoles yielded a mixture of 1,3- and 1,5-isomers.
Relevance: This research highlights the use of a pyrazole ring as a substituent, which connects it indirectly to 1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-pyrazole-3-carboxylic acid, which has a pyrazole ring as a core component.
Compound Description: This series of compounds are derivatives of (4-[4-[5-(substituted amino)-pyridin-2-yl]phenyl]-cyclohexyl)-acetic acid, investigated for their potential as inhibitors of diacylglycerol acyltransferase 1 (DGAT1).
Relevance: While structurally distinct from 1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-pyrazole-3-carboxylic acid, several of these compounds incorporate substituted pyrazole rings as part of their structure, showcasing the diversity of applications for pyrazole-containing molecules in drug discovery.
[(LX)Re(CO)3Br] complexes (I–V)
Compound Description: This series of complexes involves substituted (1H-pyrazol-1-yl)pyridazine ligands (LI to LV) coordinated to a bromotricarbonyl(tetrahydrofuran)-rhenium(I) dimer. The research focuses on their electronic and photophysical properties, modulated by the various substituents on the pyrazolyl-pyridazine ligands.
Relevance: These complexes showcase the use of pyrazole as a ligand in coordination chemistry, highlighting its versatile nature. Although structurally different from 1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-pyrazole-3-carboxylic acid, the presence of a pyrazole ring signifies its broad applicability in various chemical contexts.
Compound Description: This compound is a symmetrical difluorinated analog of bilirubin, a yellow pigment found in bile. The research describes its synthesis and unexpected solubility properties compared to the parent molecule.
Compound Description: This compound is a key intermediate in a new method for synthesizing cyantraniliprole, an insecticide.
Relevance: This intermediate features a pyrazole ring and a carbonyl chloride group, similar to the pyrazole ring and carboxylic acid functionality in 1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-pyrazole-3-carboxylic acid. Although structurally distinct due to the presence of a chloropyridine substituent and the absence of the azetidine ring, this intermediate shows the use of a pyrazole-carbonyl scaffold in different chemical contexts.
Compound Description: This compound is described as a potent antioxidant and a key starting material for the synthesis of an N,N-linked bipyrazole. The research focuses on its radical reactions and structural characterization using various spectroscopic techniques.
4-Substituted 1H-pyrazole-5-carboxylates
Compound Description: This series of compounds comprises 4-substituted 1H-pyrazole-5-carboxylates synthesized from unsymmetrical enaminodiketones and hydrazines. The research focuses on the regiospecific nature of the synthesis and achieving high yields.
Relevance: These compounds share the pyrazole ring and a carboxylate group with 1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-pyrazole-3-carboxylic acid. They differ in the position of the carboxylate group (position 5 vs. position 3) and the lack of the azetidine ring.
(R)-5-(1-((tert-butyldimethylsilyl)oxy)ethyl)-1H-pyrazole-3-carboxylic acid and (S)-5-(1-((tert-butyldimethylsilyl)oxy)ethyl)-1H-pyrazole-3-carboxylic acid
Compound Description: These compounds are diastereomeric key intermediates in the synthesis of ODM-201 diastereomers, which are potent and selective inhibitors of the phosphodiesterase 4 (PDE4) enzyme.
Relevance: These intermediates feature a pyrazole-3-carboxylic acid core, similar to 1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-pyrazole-3-carboxylic acid. They differ in the presence of a chiral (tert-butyldimethylsilyl)oxy)ethyl substituent at position 5 and the absence of the azetidine ring.
Compound Description: Compound 14n is a potent and selective angiotensin II receptor antagonist, exhibiting high binding affinity and impressive oral activity. It is part of a series of 5-(biphenyl-4-ylmethyl)pyrazoles designed to target the angiotensin II receptor.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.